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Compound of Interest

Compound Name: MPX-007

Cat. No.: B15576688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MPX-007's performance with alternative

compounds, supported by experimental data. We delve into the functional consequences of

MPX-007 binding to its target, the GluN2A subunit of the N-methyl-D-aspartate (NMDA)

receptor, offering insights for neuroscience research and drug development.

Introduction to MPX-007
MPX-007 is a potent and selective negative allosteric modulator (NAM) of NMDA receptors

containing the GluN2A subunit.[1][2] As a pyrazine-containing compound, it represents a

significant advancement over earlier GluN2A antagonists, such as TCN-201, by offering

improved potency and physicochemical properties.[1] Physiological and genetic evidence

implicates GluN2A-containing receptors in various neurological and psychiatric conditions,

including autism, schizophrenia, and childhood epilepsy, making selective antagonists like

MPX-007 valuable research tools and potential therapeutic agents.[3][4]

Mechanism of Action
MPX-007 exerts its inhibitory effect by binding to a site at the interface of the GluN1 and

GluN2A ligand-binding domains.[1][2] This allosteric modulation reduces the affinity of the

GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[1][2] A key

feature of MPX-007 is its ability to potently inhibit GluN2A activity even in the presence of high
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physiological concentrations of glycine.[1] Structural studies have shown that the binding of

NAMs like MPX-007 displaces Valine 783 on the GluN2A subunit.[2][5]

Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of MPX-007 in comparison

to other GluN2A antagonists.

Table 1: In Vitro Potency of GluN2A Antagonists

Compound Assay System Target IC50 (nM)

MPX-007
HEK Cells

(Ca2+/Fluorescence)
GluN2A 27[3][4][6][7]

MPX-004
HEK Cells

(Ca2+/Fluorescence)
GluN2A 79[3][4][6]

TCN-201
HEK Cells

(Ca2+/Fluorescence)
GluN2A

Incomplete

Inhibition[8]

MPX-007
Xenopus Oocytes

(Electrophysiology)
GluN2A 143 ± 10[3][7]

MPX-004
Xenopus Oocytes

(Electrophysiology)
GluN2A 198 ± 17[3][7]

Table 2: In Vitro Selectivity of MPX-007 vs. Other GluN2 Subunits

Compound
Selectivity
(Fold vs.
GluN2A)

GluN2B GluN2C GluN2D

MPX-007 >70-fold
Weak inhibition

at 10 µM[3]
>10 µM[3] >10 µM[3]

MPX-004 >150-fold >30 µM >30 µM >30 µM

Functional Consequences in Native Systems
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Studies in native neuronal systems have confirmed the inhibitory effects of MPX-007 on

GluN2A-containing NMDA receptors.

In primary cultures of rat pyramidal neurons, maximal concentrations of MPX-007 inhibited

approximately 30% of the whole-cell current.[3][4][6]

In rat hippocampal slices, the related compound MPX-004 inhibited about 60% of the total

NMDA receptor-mediated excitatory postsynaptic potential (EPSP).[3][4][6]

The selectivity of these compounds for GluN2A at native receptors was validated by the lack

of inhibitory effect of MPX-004 on NMDA receptor-mediated synaptic currents in cortical

slices from mice lacking the GRIN2A gene (GluN2A knockout).[3][4][6]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of MPX-007 and the experimental

workflow used to assess its activity.
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Mechanism of MPX-007 Action on the NMDA Receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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